molecular formula C10H9NO3 B12449741 Methyl 3-oxoindoline-2-carboxylate

Methyl 3-oxoindoline-2-carboxylate

Cat. No.: B12449741
M. Wt: 191.18 g/mol
InChI Key: SOZZOJJELGWLOD-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2-dihydroindole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-1,2-dihydroindole-2-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the reaction involves the condensation of methyl 3-oxo-1,2-dihydroindole-2-carboxylate with hydrazine in the presence of acetic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles are also increasingly being applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2-dihydroindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-1,2-dihydroindole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-oxo-1,2-dihydroindole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 3-hydroxy-1H-indole-2-carboxylate
  • Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate

Uniqueness

Methyl 3-oxo-1,2-dihydroindole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,8,11H,1H3

InChI Key

SOZZOJJELGWLOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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